![molecular formula C10H11F3N2O B15113956 4,4,4-trifluoro-N-(3-methylpyridin-2-yl)butanamide](/img/structure/B15113956.png)
4,4,4-trifluoro-N-(3-methylpyridin-2-yl)butanamide
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Overview
Description
4,4,4-Trifluoro-N-(3-methylpyridin-2-yl)butanamide is an organic compound characterized by the presence of trifluoromethyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(3-methylpyridin-2-yl)butanamide typically involves the reaction of 3-methylpyridine with 4,4,4-trifluorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
For large-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-N-(3-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or trifluoromethyl derivatives.
Scientific Research Applications
4,4,4-Trifluoro-N-(3-methylpyridin-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-(3-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridinyl group can interact with various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-N-methyl-N-(3-methylpyridin-2-yl)methylbutanamide
- 4,4,4-Trifluoro-N-(2R,3R)-5-(2R)-1-hydroxypropan-2-yl-3-methyl-2-(methyl(pyridin-4-ylmethyl)amino)methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]butanamide
Uniqueness
4,4,4-Trifluoro-N-(3-methylpyridin-2-yl)butanamide is unique due to its specific combination of trifluoromethyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C10H11F3N2O |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-N-(3-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C10H11F3N2O/c1-7-3-2-6-14-9(7)15-8(16)4-5-10(11,12)13/h2-3,6H,4-5H2,1H3,(H,14,15,16) |
InChI Key |
WPYRYLQCWHABPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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